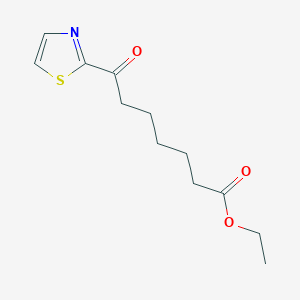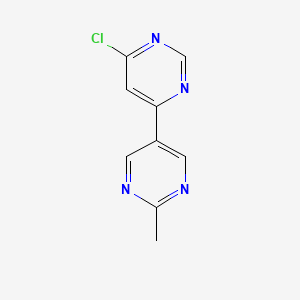
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features, including multiple fluorine atoms and a nitrobenzene core
Preparation Methods
The synthesis of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 2,5-difluoronitrobenzene with 3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2,5-Difluoro-4-nitrobenzene: Lacks the pyrimidinyl group, making it less complex.
3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine: Lacks the difluoronitrobenzene core.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a nitro group.
The uniqueness of 3-(2,5-Difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6F5N3O4 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
3-(2,5-difluoro-4-nitrophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H6F5N3O4/c1-18-9(12(15,16)17)4-10(21)19(11(18)22)7-2-6(14)8(20(23)24)3-5(7)13/h2-4H,1H3 |
InChI Key |
ZFFFOZSMKIUPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2F)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromo-6-methoxypyrazin-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B8427297.png)





![4-Fluoro-N-[2-(5-methyl-2-furanyl)ethyl]benzamide](/img/structure/B8427341.png)





![8-(3-Fluoro-4-methoxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8427395.png)

